5-Hydroxy-DPAT hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-DPAT hydrobromide is a chemical compound known for its role as a selective agonist for the serotonin 1A receptor. This compound has been widely used in pharmacological research to study the function of serotonin receptors, particularly in the context of neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-DPAT hydrobromide typically involves the following steps:
Formation of the Tetralin Ring: The initial step involves the formation of the tetralin ring structure through a cyclization reaction.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the 8th position of the tetralin ring via a hydroxylation reaction.
Substitution with Dipropylamino Group: The dipropylamino group is then introduced at the 2nd position through a substitution reaction.
Formation of the Hydrobromide Salt: Finally, the compound is converted into its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-DPAT hydrobromide undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The dipropylamino group can be substituted with other amine groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
5-Hydroxy-DPAT hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a standard compound in the study of serotonin receptor agonists.
Biology: Employed in research on neurotransmitter systems and their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Mechanism of Action
The mechanism of action of 5-Hydroxy-DPAT hydrobromide involves its interaction with the serotonin 1A receptor. Upon binding to this receptor, the compound activates downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This activation leads to various physiological effects, including mood regulation, anxiety reduction, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-DPAT: Another selective agonist for the serotonin 1A receptor with similar pharmacological properties.
Quinpirole: A dopamine receptor agonist that also exhibits some affinity for serotonin receptors.
Buspirone: An anxiolytic drug that acts as a partial agonist at the serotonin 1A receptor
Uniqueness
5-Hydroxy-DPAT hydrobromide is unique due to its high selectivity and potency for the serotonin 1A receptor. This makes it a valuable tool in research for understanding the role of serotonin in various physiological and pathological conditions .
Properties
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNEGRNHVBQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.